3-Bromo-4-methoxy-5-nitrobenzonitrile
Description
3-Bromo-4-methoxy-5-nitrobenzonitrile (C₈H₅BrN₂O₃) is a substituted benzonitrile derivative featuring bromine (position 3), methoxy (position 4), and nitro (position 5) groups. The nitrile group at position 1 enhances its polarity, making it a versatile intermediate in organic synthesis. Nitro groups are strong electron-withdrawing substituents, which influence reactivity, stability, and biological activity, distinguishing this compound from hydroxyl- or alkoxy-substituted analogs .
Properties
Molecular Formula |
C8H5BrN2O3 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
3-bromo-4-methoxy-5-nitrobenzonitrile |
InChI |
InChI=1S/C8H5BrN2O3/c1-14-8-6(9)2-5(4-10)3-7(8)11(12)13/h2-3H,1H3 |
InChI Key |
RDIMSBOPVNFOAF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1Br)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects and Reactivity
The table below highlights key structural and functional differences between 3-Bromo-4-methoxy-5-nitrobenzonitrile and related compounds:
Key Observations :
Physical and Chemical Properties
- Melting Point and Solubility : While exact data for the target compound is unavailable, analogs suggest:
- Nitro-substituted benzonitriles generally exhibit higher melting points (e.g., 180–220°C) due to stronger intermolecular dipole interactions.
- Methoxy and nitro groups reduce water solubility compared to hydroxy-substituted analogs (e.g., 3-Bromo-4-hydroxy-5-methoxybenzonitrile is sparingly soluble in water) .
- Stability : Nitro groups may confer thermal instability under high temperatures, requiring cautious handling compared to halogen- or alkoxy-substituted derivatives .
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